molecular formula C17H9Cl2F3N4S B287331 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287331
M. Wt: 429.2 g/mol
InChI Key: DKWGKEHGVVQKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TTB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. TTB is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. It has been found to have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.

Mechanism of Action

The exact mechanism of action of 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting the replication of viruses and the growth of bacteria and fungi. 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to target specific enzymes and proteins that are essential for the survival and replication of these microorganisms.
Biochemical and Physiological Effects:
6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects on the body. It has been found to inhibit the production of cytokines, which are proteins that play a key role in the immune response. 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for studying the mechanisms of viral, bacterial, and fungal infections. However, one limitation of using 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential toxicity, which can vary depending on the concentration used and the specific cell type being studied.

Future Directions

There are several potential future directions for research on 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved activity and reduced toxicity. Another area of research is the use of 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs to enhance their efficacy against viral, bacterial, and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the reaction of 2,4-dichlorobenzylamine with 4-(trifluoromethyl)phenylisothiocyanate, followed by cyclization with thiosemicarbazide in the presence of a base. This method has been optimized and improved over time to increase the yield and purity of 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of extensive research due to its potential applications in the field of medicine. It has been found to have antiviral activity against a wide range of viruses, including influenza A and B viruses, herpes simplex virus, and human immunodeficiency virus (HIV). 6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.

properties

Product Name

6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H9Cl2F3N4S

Molecular Weight

429.2 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9Cl2F3N4S/c18-12-6-3-10(13(19)8-12)7-14-25-26-15(23-24-16(26)27-14)9-1-4-11(5-2-9)17(20,21)22/h1-6,8H,7H2

InChI Key

DKWGKEHGVVQKSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F

Origin of Product

United States

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